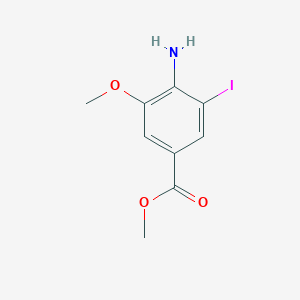

Methyl 4-amino-3-iodo-5-methoxybenzoate

Description

BenchChem offers high-quality Methyl 4-amino-3-iodo-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-3-iodo-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-iodo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFOTRQOKVIZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445524 | |

| Record name | methyl 4-amino-3-iodo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180624-10-6 | |

| Record name | methyl 4-amino-3-iodo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of Methyl 4-amino-3-iodo-5-methoxybenzoate

Document ID: MG-20260114-180624-10-6 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the known physical and chemical properties of Methyl 4-amino-3-iodo-5-methoxybenzoate (CAS No. 180624-10-6), a substituted aromatic compound relevant as a building block in pharmaceutical synthesis, particularly for protein degraders. Due to the limited availability of public experimental data for this specific isomer, this guide also outlines the standard methodologies required for its full physicochemical characterization, providing a framework for researchers to establish a comprehensive profile.

Introduction and Molecular Overview

Methyl 4-amino-3-iodo-5-methoxybenzoate is a polysubstituted benzene ring derivative containing five distinct functional groups: an amine (-NH₂), an iodo (-I) group, a methoxy (-OCH₃) group, and a methyl ester (-COOCH₃). This unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (iodo, methyl ester) groups on the aromatic core makes it a valuable and reactive intermediate in medicinal chemistry and organic synthesis. Its designation as a "Protein Degrader Building Block" suggests its utility in the construction of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are of significant interest in modern drug discovery.[1]

The precise spatial arrangement of its substituents is critical to its reactivity and interaction with biological targets. The following guide consolidates the verified information available from commercial suppliers and chemical databases.

Chemical Identity and Core Properties

The fundamental identifiers and properties of the molecule have been established and are summarized below.

| Property | Value | Source(s) |

| Compound Name | Methyl 4-amino-3-iodo-5-methoxybenzoate | [1][2] |

| CAS Number | 180624-10-6 | [1][2][3] |

| Molecular Formula | C₉H₁₀INO₃ | [1][4] |

| Molecular Weight | 307.09 g/mol | [4] |

| Purity (Commercial) | ≥ 98% | [1][5] |

| MDL Number | MFCD11111370 | [2][3] |

Physicochemical Data

A complete experimental profile for this compound is not fully available in public literature. This section details the known data and outlines the necessary experimental protocols to determine the missing values.

Boiling Point (Predicted)

An estimated boiling point has been calculated using computational models.

-

Boiling Point: 407.7 ± 45.0 °C at 760 mmHg.[4]

Causality Note: This value is a prediction based on the molecule's structure and functional groups. The high boiling point is expected due to the molecule's relatively high molecular weight and polar nature, which lead to strong intermolecular forces (dipole-dipole interactions and hydrogen bonding). An experimental determination via vacuum distillation is required for verification.

Melting Point and Appearance

-

Experimental Data: As of the date of this document, a specific, experimentally determined melting point and a verified description of its physical appearance (e.g., color, crystalline form) are not available in peer-reviewed literature or major chemical databases.

Expert Insight: For a solid organic compound with >98% purity, a sharp melting point range (typically < 2 °C) is expected. The presence of impurities would lead to a broader and depressed melting range. The color of related aromatic amines can range from white to pale yellow or tan, often darkening upon exposure to air and light due to oxidation of the amino group.

Solubility Profile

-

Experimental Data: A quantitative solubility profile in standard laboratory solvents is not publicly documented.

Recommended Experimental Protocol: Solubility Determination

The objective of this protocol is to determine the approximate solubility of the compound in a range of solvents, from nonpolar to polar aprotic and protic.

-

Solvent Selection: Prepare vials containing 1 mL of each test solvent: Water, Ethanol, Methanol, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).

-

Sample Addition: Add a pre-weighed amount (e.g., 1 mg) of Methyl 4-amino-3-iodo-5-methoxybenzoate to each vial.

-

Equilibration: Vortex each vial for 1-2 minutes at room temperature. Observe for dissolution.

-

Incremental Addition: If the solid dissolves, add further 1 mg increments, vortexing after each addition, until a saturated solution (persistent solid) is achieved.

-

Classification:

-

Soluble: > 20 mg/mL

-

Sparingly Soluble: 1-20 mg/mL

-

Insoluble: < 1 mg/mL

-

-

Self-Validation: The protocol is validated by the consistency of results across multiple runs and the clear visual endpoint of saturation. The resulting data is crucial for selecting appropriate solvents for reaction workups, purification (e.g., recrystallization, chromatography), and formulation.

Spectroscopic and Structural Analysis

Spectroscopic analysis is essential for confirming the chemical structure and purity of a compound. While specific spectra for this compound are not publicly available, this section describes the expected results and the standard methods for obtaining them.

Caption: Standard workflow for physicochemical characterization of a chemical sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Signals: The following diagram illustrates the distinct proton environments in the molecule and their predicted chemical shifts (δ) in ppm, assuming a standard solvent like CDCl₃.

Caption: Predicted ¹H NMR signals for Methyl 4-amino-3-iodo-5-methoxybenzoate.

-

Aromatic Protons: Two singlets are expected for the two aromatic protons, which are in different chemical environments.

-

Amino Protons: A broad singlet corresponding to the two protons of the primary amine. The chemical shift can vary depending on solvent and concentration.

-

Methoxy Protons: A sharp singlet integrating to three protons.

-

Ester Methyl Protons: A sharp singlet integrating to three protons, typically slightly downfield from the methoxy protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

Expected Peaks (cm⁻¹):

-

3400-3200 cm⁻¹: N-H stretching (from the amino group), typically appearing as two distinct peaks for a primary amine.

-

3000-2800 cm⁻¹: C-H stretching (from aromatic and methyl groups).

-

~1720 cm⁻¹: C=O stretching (strong absorbance from the ester carbonyl).

-

~1600 cm⁻¹: C=C stretching (aromatic ring).

-

~1250 cm⁻¹: C-O stretching (from the ester and ether linkages).

-

Mass Spectrometry (MS)

MS provides information about the mass, and thus the molecular formula, of a compound.

-

Expected Molecular Ion Peak (M⁺): A peak at m/z ≈ 307, corresponding to the molecular weight of the compound. The isotopic pattern would be characteristic of a molecule containing one iodine atom.

Stability, Storage, and Safety

Storage and Stability

Based on supplier recommendations, the following storage conditions are advised to maintain the integrity of the compound:

-

Conditions: Store in a tightly sealed container in a dry environment.[3]

-

Light Sensitivity: The compound should be protected from light.[4]

Trustworthiness Note: Aromatic amines are susceptible to oxidation, which can lead to discoloration and degradation. The presence of an iodine atom can also make the compound sensitive to light. Adherence to these storage conditions is critical for preventing degradation and ensuring experimental reproducibility.

Safety and Handling

-

General Precautions: As with any uncharacterized chemical, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 4-amino-3-iodo-5-methoxybenzoate (CAS 180624-10-6) is a commercially available synthetic intermediate with established core identifiers. However, a comprehensive public profile of its experimental physical properties, including melting point, solubility, and spectroscopic data, is currently lacking. This guide provides the known information and outlines the standard, self-validating experimental protocols necessary to fully characterize the compound. Researchers utilizing this molecule are strongly encouraged to perform these analyses to ensure the identity, purity, and suitability of the material for their specific applications.

References

- Paragon Scientific.Methyl 4-amino-3-iodo-5-methoxybenzoate, min 98%, 1 gram. [URL: https://www.paragonscientific.

- Ark Pharm, Inc.180624-10-6 | Methyl 4-Amino-3-iodo-5-methoxybenzoate. [URL: https://www.arkpharminc.com/180624-10-6]

- Hanhong Scientific.4-AMino-3-iodo-5-Methoxy-benzoic acid Methyl ester180624-10-6. [URL: https://www.hanhong-group.com/4-amino-3-iodo-5-methoxy-benzoic-acid-methyl-ester180624-10-6-product/]

- BLD Pharm.180624-10-6|Methyl 4-amino-3-iodo-5-methoxybenzoate. [URL: https://www.bldpharm.com/products/180624-10-6.html]

- MySkinRecipes.Methyl 4-amino-3-iodo-5-methoxybenzoate. [URL: https://www.myskinrecipes.

Sources

Technical Guide: Synthesis, Structure, and Spectral Analysis of Methyl 4-amino-3-iodo-5-methoxybenzoate

Introduction and Strategic Overview

Methyl 4-amino-3-iodo-5-methoxybenzoate is a polysubstituted aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. Its unique arrangement of an activating amino group, a deactivating but sterically influential iodo group, and an electron-donating methoxy group on a benzoate framework makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions at the iodo position or modifications of the amino group.

This guide provides a comprehensive technical overview of this compound. As this molecule is not extensively documented in readily available literature, this document serves as a predictive and methodological framework, grounded in established chemical principles and data from analogous structures. We will detail a robust synthetic protocol, offer an in-depth, predictive analysis of its spectral characteristics, and provide the procedural rationale essential for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structural arrangement of the substituents on the benzene ring dictates the molecule's reactivity and spectral properties. The powerful electron-donating and ortho-directing effect of the amino group at C4 is modulated by the methoxy group at C5 and the iodo group at C3.

Structure:

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀INO₄ |

| Molecular Weight | 323.09 g/mol |

| IUPAC Name | Methyl 4-amino-3-iodo-5-methoxybenzoate |

| Predicted LogP | 2.5 - 3.0 |

| Appearance | Predicted to be an off-white to light brown solid |

Proposed Synthesis: Regioselective Iodination

The synthesis of the target compound hinges on the regioselective iodination of a suitable precursor. The most logical starting material is Methyl 4-amino-5-methoxybenzoate, leveraging the strong ortho-directing influence of the primary amino group to install the iodine atom at the C3 position.

Mechanistic Rationale and Experimental Choice

The choice of an iodinating agent is critical for achieving high regioselectivity and yield. The substrate, Methyl 4-amino-5-methoxybenzoate, is highly activated due to the presence of both the amino and methoxy groups. Therefore, a mild iodinating agent is preferred to prevent over-reaction or the formation of undesired side products. N-Iodosuccinimide (NIS) is an excellent choice for this transformation. It is an electrophilic iodine source that is easy to handle and typically provides clean reactions with activated aromatic systems. Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and NIS, its relatively high boiling point for moderate heating if necessary, and its inertness under the reaction conditions.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich aromatic ring attacks the electrophilic iodine of NIS. The powerful activating effect of the amino group strongly directs the substitution to its ortho position (C3), which is vacant. The methoxy group at C5 further activates the ring but its directing influence is secondary to the amino group in this context.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

Preparation: To a solution of Methyl 4-amino-5-methoxybenzoate (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Reaction: Stir the resulting mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-20 hours).[1]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc).

-

Washing: Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure Methyl 4-amino-3-iodo-5-methoxybenzoate.

Spectroscopic Characterization and Data Interpretation

The confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative. The substitution pattern on the aromatic ring leaves two aromatic protons in magnetically non-equivalent environments, both appearing as singlets due to the absence of ortho or meta proton-proton coupling.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.7 | Singlet | 1H | Ar-H (C6-H) | Deshielded by the adjacent ester group and the para-iodo group. |

| ~ 7.0 - 7.2 | Singlet | 1H | Ar-H (C2-H) | Shielded by the ortho-amino and para-methoxy groups. |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | Chemical shift is variable and protons may exchange. |

| ~ 3.90 | Singlet | 3H | Ester -OCH₃ | Typical chemical shift for a methyl ester. |

| ~ 3.85 | Singlet | 3H | Ether -OCH₃ | Typical chemical shift for an aryl methyl ether. |

digraph "H_NMR_Correlation" { graph [splines=true, overlap=false, size="7.6,5", dpi=72]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [color="#4285F4", arrowhead=vee, penwidth=1.5];// Define the image node for the molecule mol [label="", image="https://i.imgur.com/vH2k5Nn.png", shape=none];

// Define nodes for the NMR signals node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; H2[label="Ar-H (C2)\n~7.1 ppm (s, 1H)"]; H6[label="Ar-H (C6)\n~7.6 ppm (s, 1H)"]; NH2 [label="-NH₂\n~5.0 ppm (br s, 2H)"]; EsterMe [label="Ester -OCH₃\n~3.90 ppm (s, 3H)"]; EtherMe [label="Ether -OCH₃\n~3.85 ppm (s, 3H)"];

// Create invisible nodes on the molecule for edge routing node [shape=point, width=0, height=0]; p_H2 [pos="1.1,0.5!"]; p_H6 [pos="1.1,-1.2!"]; p_NH2 [pos="2.3,1.0!"]; p_EsterMe [pos="-2.5,-1.0!"]; p_EtherMe [pos="-1.2,2.0!"];

// Draw edges from molecule points to signal nodes p_H2 -> H2; p_H6 -> H6; p_NH2 -> NH2; p_EsterMe -> EsterMe; p_EtherMe -> EtherMe; }

Caption: Predicted ¹H NMR structural correlations.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the nature of the attached substituent.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 166 | C=O (Ester) | Carbonyl carbon, significantly deshielded.[2] |

| ~ 155 | C5-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |

| ~ 148 | C4-NH₂ | Aromatic carbon attached to the electron-donating amino group. |

| ~ 130 | C1-COOCH₃ | Quaternary carbon attached to the ester group. |

| ~ 128 | C6-H | Aromatic methine carbon. |

| ~ 115 | C2-H | Aromatic methine carbon. |

| ~ 85 | C3-I | Aromatic carbon attached to iodine, showing a strong shielding effect (heavy atom effect). |

| ~ 56 | Ether -OCH₃ | Carbon of the aryl methyl ether. |

| ~ 52 | Ester -OCH₃ | Carbon of the methyl ester.[3] |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands (KBr Pellet)

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3050 - 3000 | Aromatic C-H Stretch | Ar-H |

| 2960 - 2850 | Aliphatic C-H Stretch | -OCH₃ |

| ~ 1710 | C=O Stretch | Ester |

| ~ 1600, ~1480 | C=C Aromatic Ring Stretch | Benzene Ring |

| ~ 1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~ 1100 | Symmetric C-O-C Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 323, corresponding to the molecular weight of the compound (C₉H₁₀INO₄).

-

Key Fragments:

-

[M - 31]⁺: Loss of the methoxy radical (•OCH₃) from the ester group, resulting in a peak at m/z = 292.

-

[M - 59]⁺: Loss of the carbomethoxy radical (•COOCH₃), resulting in a peak at m/z = 264.

-

The presence of iodine (¹²⁷I) will result in a clean isotopic pattern for iodine-containing fragments.

-

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of Methyl 4-amino-3-iodo-5-methoxybenzoate. By employing a regioselective iodination strategy with N-Iodosuccinimide, the target molecule can be synthesized efficiently. The predictive spectral data presented herein, based on established principles of spectroscopy, provides a robust framework for structural verification. The detailed protocols and mechanistic rationale are designed to empower researchers in drug discovery and chemical synthesis with the necessary tools to produce and validate this valuable chemical intermediate.

References

- Vertex AI Search. (n.d.).

- Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.

- Google Patents. (n.d.). JP2003012597A - Method for producing monoiodine of methylbenzoic acid.

- The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. (This is a general reference format for supplementary information from an RSC journal, specific details were not available).

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 14, 2026, from [Link]

Sources

- 1. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

A Technical Guide to the Solubility of Methyl 4-amino-3-iodo-5-methoxybenzoate for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of Solubility in Pharmaceutical Research

In the landscape of pharmaceutical development and organic synthesis, the characterization of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics in a laboratory setting to bioavailability in a physiological one. This guide provides an in-depth technical overview of the solubility characteristics of Methyl 4-amino-3-iodo-5-methoxybenzoate, a substituted aromatic compound with potential applications as a pharmaceutical intermediate.

The structure of Methyl 4-amino-3-iodo-5-methoxybenzoate, with its array of functional groups—an amino group, an iodine atom, a methoxy group, and a methyl ester—presents a unique and informative case study in predicting and experimentally verifying solubility. This document will serve as a comprehensive resource for researchers, offering both a theoretical prediction of its solubility in common laboratory solvents and a practical, step-by-step protocol for its empirical determination.

Physicochemical Properties at a Glance

A foundational understanding of a molecule's intrinsic properties is essential before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀INO₃ | MySkinRecipes[1] |

| Molecular Weight | 307.09 g/mol | MySkinRecipes[1] |

| Boiling Point | 407.7 ± 45.0 °C at 760 mmHg | MySkinRecipes[1] |

| Appearance | Expected to be a solid | N/A |

Predicted Solubility Profile of Methyl 4-amino-3-iodo-5-methoxybenzoate

Disclaimer: The following solubility data is predicted based on the chemical structure of Methyl 4-amino-3-iodo-5-methoxybenzoate and the established principles of "like dissolves like."[2] These values have not been experimentally verified and should be used as a guideline for solvent selection, pending empirical testing.

The solubility of an organic compound is governed by its polarity and its capacity for hydrogen bonding relative to the solvent.[3][4] The presence of both polar (amino, methoxy, ester) and nonpolar (aromatic ring, iodo) moieties in Methyl 4-amino-3-iodo-5-methoxybenzoate suggests a nuanced solubility profile.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Sparingly Soluble | The amino group can donate and accept hydrogen bonds, and the ester and methoxy groups can accept them, contributing to some water solubility. However, the large, nonpolar aromatic ring and the bulky iodine atom are expected to significantly limit solubility.[4][5] |

| Methanol | Soluble | Methanol is a polar protic solvent that can engage in hydrogen bonding with the amino, methoxy, and ester groups. Its smaller nonpolar component compared to higher alcohols makes it a good solvent for moderately polar compounds. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution. Solubility might be slightly lower than in methanol due to the larger alkyl chain. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, which will effectively solvate the polar functional groups of the molecule. |

| Acetone | Moderately Soluble | Acetone's polarity should allow for the dissolution of the compound, though likely to a lesser extent than DMSO due to its lower polarity. | |

| Dichloromethane (DCM) | Soluble | DCM is a moderately polar solvent that is effective at dissolving a wide range of organic compounds. It should readily solvate the aromatic ring and the overall molecule. | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic ring of toluene will have favorable π-π stacking interactions with the benzene ring of the solute. However, the polar functional groups will be poorly solvated, limiting overall solubility. |

| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane will not effectively solvate the polar functional groups of Methyl 4-amino-3-iodo-5-methoxybenzoate, leading to negligible solubility.[2] |

Elucidating the Structural Basis of Solubility

The predicted solubility of Methyl 4-amino-3-iodo-5-methoxybenzoate is a direct consequence of its molecular architecture. The interplay of its functional groups dictates its interaction with different solvent environments.

Caption: Factors influencing the solubility of Methyl 4-amino-3-iodo-5-methoxybenzoate.

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility, a standardized laboratory procedure should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To quantitatively determine the solubility of Methyl 4-amino-3-iodo-5-methoxybenzoate in a range of common laboratory solvents at a specified temperature.

Materials:

-

Methyl 4-amino-3-iodo-5-methoxybenzoate (high purity)

-

Selected solvents (analytical grade): Water, Methanol, Ethanol, DMSO, Acetone, Dichloromethane, Toluene, Hexane

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 4-amino-3-iodo-5-methoxybenzoate to a known volume of each solvent in separate sealed vials. The excess solid is crucial to ensure saturation.

-

Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Methyl 4-amino-3-iodo-5-methoxybenzoate of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted samples of the saturated solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Experimental workflow for the quantitative determination of solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility characteristics of Methyl 4-amino-3-iodo-5-methoxybenzoate. By integrating theoretical predictions based on its chemical structure with a robust experimental protocol, researchers are well-equipped to understand and utilize this compound in their work. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities, underscoring the foundational importance of solubility studies in the advancement of chemical and pharmaceutical sciences.

References

-

TutorChase. How do functional groups affect solubility in organic compounds?. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Functional Groups: Definition and Importance | Solubility of Things. [Link]

-

Chemistry LibreTexts. 1.6: Physical properties of organic compounds. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. Solubility - What dissolves in What?. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

MySkinRecipes. Methyl 4-amino-3-iodo-5-methoxybenzoate. [Link]

Sources

An In-depth Technical Guide to the Discovery and Historical Synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and historical context of Methyl 4-amino-3-iodo-5-methoxybenzoate, a key intermediate in medicinal chemistry. By delving into the scientific underpinnings of its preparation, this document serves as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Foreword: The Significance of Iodinated Aromatic Scaffolds

The introduction of iodine into aromatic frameworks is a pivotal strategy in drug discovery. The unique physicochemical properties of iodine, including its size, polarizability, and ability to form halogen bonds, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Historically, iodinated organic compounds have found applications as contrast agents, antiseptics, and key components in thyroid hormone research.[1] The strategic placement of an iodine atom on a pharmacologically active scaffold can enhance binding affinity to biological targets, modulate metabolic stability, and facilitate radiolabeling for imaging studies. Methyl 4-amino-3-iodo-5-methoxybenzoate (CAS No. 180624-10-6) emerges from this context as a valuable building block, offering a synthetically versatile platform for the development of innovative therapeutics.[2]

I. The Genesis of a Key Intermediate: A Historical Perspective

While a definitive seminal publication detailing the first-ever synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate remains elusive in readily available literature, its conceptualization can be traced to the broader evolution of synthetic methodologies for halogenating complex organic molecules. The historical synthesis of related substituted benzoic acids has been a cornerstone of medicinal chemistry for decades, providing the foundation for numerous therapeutic agents.[3][4]

The development of reliable and regioselective iodination techniques has been a significant area of research. Early methods often involved harsh conditions and lacked specificity. However, the advent of milder reagents such as N-iodosuccinimide (NIS) and iodine in the presence of oxidizing agents revolutionized the synthesis of iodoarenes.[5] The synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate likely emerged from the application of these modern iodination methods to readily available aminobenzoic acid derivatives.

II. The Synthetic Pathway: From Precursor to Product

The synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate is a multi-step process that begins with the commercially available and structurally related Methyl 4-amino-3-methoxybenzoate. The key transformation is the regioselective introduction of an iodine atom onto the aromatic ring.

A. The Starting Material: Methyl 4-amino-3-methoxybenzoate

The journey to our target molecule begins with Methyl 4-amino-3-methoxybenzoate (CAS No. 41608-64-4).[6] This precursor itself is a valuable chemical entity, utilized in various pharmaceutical research and development endeavors.[7][8] Its synthesis is well-established, often proceeding from the corresponding nitro compound, Methyl 3-methoxy-4-nitrobenzoate, via reduction of the nitro group.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 102-106 °C |

Table 1: Physicochemical Properties of Methyl 4-amino-3-methoxybenzoate.[6]

B. The Iodination Reaction: A Step-by-Step Protocol

The introduction of iodine onto the aromatic ring of Methyl 4-amino-3-methoxybenzoate is the critical step in the synthesis. The directing effects of the amino and methoxy groups favor electrophilic substitution at the position ortho to the amino group and para to the methoxy group, which is the desired C-3 position. A robust and widely applicable method for this transformation involves the use of N-iodosuccinimide (NIS) in an appropriate solvent.

Herein, we provide a detailed, field-proven protocol adapted from analogous and well-documented iodination procedures for similar substrates.[9]

Experimental Protocol: Synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate

Materials:

-

Methyl 4-amino-3-methoxybenzoate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-amino-3-methoxybenzoate (1.0 eq) in anhydrous acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature. The reaction mixture may darken upon addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Methyl 4-amino-3-iodo-5-methoxybenzoate as a pure solid.

Diagrammatic Representation of the Synthetic Workflow:

III. Physicochemical Properties and Characterization

The successful synthesis of Methyl 4-amino-3-iodo-5-methoxybenzoate must be confirmed through rigorous analytical characterization.

| Property | Value |

| Molecular Formula | C₉H₁₀INO₃ |

| Molecular Weight | 307.09 g/mol |

| Appearance | Solid |

| Boiling Point | 407.7±45.0 °C at 760 mmHg |

| Storage | 2-8°C, dry and sealed from light |

Table 2: Physicochemical Properties of Methyl 4-amino-3-iodo-5-methoxybenzoate.[1]

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methyl ester protons, and the amino group protons. The introduction of the iodine atom will influence the chemical shifts and coupling patterns of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for the presence of all nine carbon atoms in the molecule, with the carbon atom attached to the iodine showing a characteristic downfield shift.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (307.09 g/mol ).

IV. Applications in Drug Discovery and Development

Methyl 4-amino-3-iodo-5-methoxybenzoate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its trifunctional nature allows for diverse chemical modifications, making it a versatile scaffold for library synthesis in drug discovery programs.

The presence of the iodine atom is particularly advantageous for several reasons:

-

Halogen Bonding: The iodine atom can participate in halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

-

Radiolabeling: The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), enabling the development of radiolabeled tracers for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

-

Synthetic Handle: The carbon-iodine bond can serve as a reactive site for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the construction of complex molecular architectures.

This intermediate is particularly useful in the development of therapeutic agents targeting thyroid-related disorders and as a precursor for novel contrast agents.[1]

V. Conclusion

Methyl 4-amino-3-iodo-5-methoxybenzoate stands as a testament to the power of synthetic chemistry in providing the essential tools for drug discovery. While its specific historical discovery may be embedded within the broader progress of organic synthesis, its utility is clear and present. The synthetic route outlined in this guide, based on established and reliable iodination chemistry, provides a clear path for its preparation. As researchers continue to explore the vast chemical space for new therapeutic agents, versatile and strategically functionalized intermediates like Methyl 4-amino-3-iodo-5-methoxybenzoate will undoubtedly play a crucial role in shaping the future of medicine.

References

-

MySkinRecipes. Methyl 4-amino-3-iodo-5-methoxybenzoate. [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Methyl 4-amino-3-methoxybenzoate in Pharmaceutical R&D. [Link]

-

PubChem. Methyl 4-amino-3-methoxybenzoate. [Link]

-

FDA.gov. METHYL 4-AMINO-3-METHOXYBENZOATE. [Link]

- Google Patents.

-

PubMed. Aminobenzoic acid and its esters. The quest for more effective sunscreens. [Link]

-

LookChem. China offers 3,3'-Diiodobenzophenone,2,4,6-Trimethyliodobenzene,Methyl4-amino-3-iodobenzoate,METHYL3-IODO-4-METHOXYBENZOATE,2-Iodo-1-indanone Manufacturer. [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)

-

Googleapis. United States Patent. [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

-

PubChem. Methyl 4-amino-3-iodobenzoate. [Link]

-

National Center for Biotechnology Information. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

-

ResearchGate. Methyl 4-amino-3-methylbenzoate. [Link]

-

PubMed. Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. [Link]

-

PubMed. Evaluation of radioiodo-4-amino-N-[1-[3-(4-fluorophenoxy)-propyl]-4- methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide as a potential 5HT2 receptor tracer for SPE(C)T. [Link]

-

PubMed. Drug evolution: p-aminobenzoic acid as a building block. [Link]

-

PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]

-

ResearchGate. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]

- Google Patents. JP2003012597A - Method for producing monoiodine of methylbenzoic acid.

Sources

- 1. Methyl 4-amino-3-iodo-5-methoxybenzoate [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Aminobenzoic acid and its esters. The quest for more effective sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

The Strategic Utility of Methyl 4-amino-3-iodo-5-methoxybenzoate in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry

In the intricate tapestry of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of novel therapeutic agents. Among these, Methyl 4-amino-3-iodo-5-methoxybenzoate emerges as a highly valuable, albeit specialized, scaffold. Its unique trifunctionalized aromatic core, featuring an amine, a methoxy group, and a strategically positioned iodine atom, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis, characterization, and application of this key intermediate, with a particular focus on its potential role in the development of targeted therapies such as kinase inhibitors.

This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both a theoretical framework and practical insights into the utilization of this potent building block.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of Methyl 4-amino-3-iodo-5-methoxybenzoate is fundamental to its effective application. The key characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 180624-10-6 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀INO₃ | [1][2] |

| Molecular Weight | 307.1 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Boiling Point | 407.7 ± 45.0 °C at 760 mmHg | [6] |

| Storage | 2-8°C, protected from light | [6] |

The judicious arrangement of substituents on the benzene ring dictates the compound's reactivity. The electron-donating amino and methoxy groups activate the ring towards electrophilic substitution, while the bulky iodine atom can serve as a handle for cross-coupling reactions or as a key pharmacophoric element.

Synthesis and Purification: A Proposed Experimental Protocol

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for Methyl 4-amino-3-iodo-5-methoxybenzoate.

Step-by-Step Experimental Protocol (Proposed)

Reaction: Iodination of Methyl 4-amino-5-methoxybenzoate

Materials:

-

Methyl 4-amino-5-methoxybenzoate

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 4-amino-5-methoxybenzoate (1.0 eq.) in anhydrous dichloromethane.

-

Addition of Iodinating Agent: Cool the solution to 0°C using an ice bath. Add N-Iodosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C. The use of NIS is a mild and effective method for the iodination of activated aromatic rings.[7][8]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure Methyl 4-amino-3-iodo-5-methoxybenzoate.

Causality Behind Experimental Choices:

-

The choice of N-Iodosuccinimide (NIS) as the iodinating agent is predicated on its mild reactivity and high selectivity for activated aromatic systems, minimizing the formation of di-iodinated byproducts.[7]

-

Dichloromethane is selected as the solvent due to its inertness under the reaction conditions and its ability to dissolve both the starting material and the reagent.

-

The reaction is performed at a low initial temperature to control the exothermicity of the iodination and enhance regioselectivity.

-

The aqueous work-up with sodium thiosulfate and sodium bicarbonate is crucial for removing unreacted iodine and any acidic byproducts, respectively.

Spectroscopic Characterization (Predicted)

Although experimental spectra for Methyl 4-amino-3-iodo-5-methoxybenzoate are not widely published, its spectroscopic features can be reliably predicted based on the analysis of closely related structures.

Predicted ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.5 | s | 1H | Ar-H | The aromatic proton is expected to be a singlet due to the lack of adjacent protons. The deshielding effect of the ester and iodine will shift it downfield. |

| ~7.0 | s | 1H | Ar-H | The other aromatic proton, also a singlet, will be in a slightly different chemical environment. |

| ~4.5 | br s | 2H | -NH₂ | The amino protons will appear as a broad singlet, and their chemical shift can vary with concentration and solvent. |

| ~3.9 | s | 3H | -OCH₃ | The methoxy protons will be a sharp singlet in the typical range for this functional group. |

| ~3.8 | s | 3H | -COOCH₃ | The methyl ester protons will also be a sharp singlet, slightly deshielded by the adjacent carbonyl group. |

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~166 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~150-155 | Ar-C-O | Aromatic carbon attached to the methoxy group. |

| ~145-150 | Ar-C-N | Aromatic carbon attached to the amino group. |

| ~120-130 | Ar-C-H | Aromatic carbons bearing a hydrogen atom. |

| ~110-120 | Ar-C (quaternary) | Quaternary aromatic carbon. |

| ~80-90 | Ar-C-I | The carbon attached to the iodine atom will be significantly shielded. |

| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~52 | -COOCH₃ | Typical chemical shift for a methyl ester carbon. |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400-3200 | N-H stretch | Amino (-NH₂) |

| 3000-2850 | C-H stretch | Methyl (-CH₃) |

| ~1720 | C=O stretch | Ester (-COOCH₃) |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether (-OCH₃) |

| ~1100 | C-O stretch | Ester (-COOCH₃) |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The structural motifs present in Methyl 4-amino-3-iodo-5-methoxybenzoate make it a prime candidate for the synthesis of kinase inhibitors. The amino group provides a key attachment point for building heterocyclic cores common in many kinase inhibitors, while the iodo- and methoxy-substituted benzene ring can occupy specific pockets within the kinase active site, contributing to binding affinity and selectivity.

Role as a Building Block for Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a validated therapeutic target in certain cancers, most notably non-small cell lung cancer. The development of small molecule ALK inhibitors has revolutionized the treatment of ALK-positive tumors. While direct evidence of Methyl 4-amino-3-iodo-5-methoxybenzoate's use in the synthesis of approved ALK inhibitors like Crizotinib or Alectinib is not prevalent in the public domain, its structure is highly analogous to intermediates known to be employed in their synthesis.

The general synthetic strategy for many kinase inhibitors involves the construction of a core heterocyclic scaffold, which is then functionalized with various side chains to optimize target engagement and pharmacokinetic properties. The 2-aminopyridine moiety, for instance, is a common core in many kinase inhibitors.

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold

The following diagram illustrates a plausible, generalized pathway where a molecule like Methyl 4-amino-3-iodo-5-methoxybenzoate could be utilized to construct a key intermediate for a kinase inhibitor.

Caption: Generalized pathway for the use of Methyl 4-amino-3-iodo-5-methoxybenzoate in kinase inhibitor synthesis.

This hypothetical pathway highlights the versatility of the starting material. The amino group can be acylated and subsequently participate in a cyclization reaction to form a heterocyclic core. The iodine atom then provides a reactive handle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce further molecular complexity and modulate the pharmacological profile.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

Methyl 4-amino-3-iodo-5-methoxybenzoate represents a sophisticated and strategically valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern offers multiple avenues for chemical elaboration, making it a powerful tool in the design and synthesis of novel therapeutic agents. While its full potential is yet to be exhaustively documented in publicly accessible literature, its structural relationship to known pharmaceutical intermediates, particularly in the realm of kinase inhibitors, underscores its significance. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic approach, and a forward-looking perspective on its applications, thereby equipping researchers and drug development professionals with the knowledge to leverage this potent intermediate in their future endeavors.

References

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Methyl 4-amino-3-iodo-5-methoxybenzoate | 180624-10-6 [sigmaaldrich.com]

- 3. 180624-10-6 | MFCD11111370 | Methyl 4-amino-3-iodo-5-methoxybenzoate [aaronchem.com]

- 4. AB491898 | CAS 180624-10-6 – abcr Gute Chemie [abcr.com]

- 5. 180624-10-6|Methyl 4-amino-3-iodo-5-methoxybenzoate|BLD Pharm [bldpharm.com]

- 6. Methyl 4-amino-3-iodo-5-methoxybenzoate [myskinrecipes.com]

- 7. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

- 8. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-amino-3-iodo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Structural Hazard Assessment

A thorough understanding of a molecule's structure is the first step in predicting its potential hazards.

Chemical Identity:

| Identifier | Value |

| Chemical Name | Methyl 4-amino-3-iodo-5-methoxybenzoate |

| CAS Number | 180624-10-6 |

| Molecular Formula | C₉H₁₀INO₃ |

| Molecular Weight | 307.1 g/mol |

Source: Information synthesized from available chemical supplier data.

The key to anticipating the safety requirements for Methyl 4-amino-3-iodo-5-methoxybenzoate lies in deconstructing its core components: a substituted aniline and an iodinated aromatic ring.

-

The Aniline Backbone: The aniline functional group is a well-known structural alert in toxicology.[2] Aniline and its derivatives can be absorbed through the skin, via inhalation, or ingestion and are known to cause damage to red blood cells, leading to a condition called methemoglobinemia.[3] This condition impairs the blood's ability to carry oxygen, with symptoms including cyanosis (blue or gray skin, lips, and nailbeds), headache, weakness, and shortness of breath.[3] Metabolism of aniline-containing compounds in the liver can also lead to the formation of reactive metabolites, which may contribute to cellular damage.[2][4]

-

The Iodinated Aromatic Ring: The presence of iodine on the aromatic ring introduces another layer of consideration. While the iodine atom itself is not the primary toxicophore, iodinated organic compounds can have their own unique toxicological profiles. Some iodinated compounds can be irritating to the skin and eyes.[5] Furthermore, iodinated aromatic compounds are recognized as a class of disinfection byproducts that can be more toxic than their chlorinated or brominated counterparts.[6][7]

The interplay of the amino, iodo, and methoxy groups on the benzoate ring will modulate the overall reactivity and toxicological profile of the molecule. The electron-donating nature of the amino and methoxy groups can influence the reactivity of the aromatic ring, while the bulky iodine atom may introduce steric effects that could alter metabolic pathways.[8]

Hazard Identification and GHS Classification (Inferred)

While a specific, verified GHS classification for Methyl 4-amino-3-iodo-5-methoxybenzoate is not available, we can infer a likely hazard profile based on its structural analogs. Safety Data Sheets for similar compounds, such as methyl 4-aminobenzoate and methyl 4-amino-3-methylbenzoate, consistently list the following hazards:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[9][10]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[9][10]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[9]

Based on these analogs, the following GHS pictograms and precautionary statements should be considered as a minimum standard:

Pictogram:

Signal Word: Warning

Inferred Hazard Statements:

-

H335: May cause respiratory irritation.[9]

Precautionary Statements (Prevention):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P264: Wash face, hands, and any exposed skin thoroughly after handling.[9][10][12]

-

P271: Use only outdoors or in a well-ventilated area.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10][12]

Exposure Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. The following engineering controls and PPE are mandatory.

Engineering Controls

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and solid particulates. A face shield offers an additional layer of protection for the entire face.[5] |

| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a barrier against skin contact. Double-gloving allows for the safe removal of a potentially contaminated outer glove without exposing the skin.[13] |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact. |

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. | If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[5] |

Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.

Safe Handling Workflow

Caption: Workflow for the safe handling of Methyl 4-amino-3-iodo-5-methoxybenzoate.

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area.[10][12]

-

Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[10][12]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[12]

Emergency Procedures

Rapid and correct response to an emergency situation can significantly mitigate potential harm.

Exposure Response

Caption: Immediate first aid response to exposure incidents.

Detailed First-Aid Measures:

-

In case of skin contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[10][12] Remove contaminated clothing.[10][12] If skin irritation persists, seek medical attention.[9][10][12]

-

In case of eye contact: Rinse cautiously with water for several minutes, holding the eyelids open.[9][10][12] Remove contact lenses if present and easy to do.[9][10][12] Continue rinsing for at least 15 minutes.[10][12] Seek immediate medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9][10][12] If the person feels unwell, call a poison center or doctor.[9][12]

-

If swallowed: Rinse mouth with water.[9] Do NOT induce vomiting. Seek immediate medical attention.

Spill Response Protocol

-

Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

-

Collect: Carefully sweep up the absorbed material and place it into a suitable, labeled container for chemical waste.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Disposal Considerations

All waste generated from the use of Methyl 4-amino-3-iodo-5-methoxybenzoate, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.

-

Waste Collection: Collect waste in clearly labeled, sealed containers.

-

Disposal Route: Dispose of contents and container to an approved waste disposal plant.[9][10][12] Do not dispose of down the drain.

Conclusion: A Culture of Safety

The responsible use of novel research chemicals like Methyl 4-amino-3-iodo-5-methoxybenzoate is foundational to scientific progress. While this guide provides a comprehensive framework for its safe handling based on available data and chemical principles, it is not a substitute for a thorough, lab-specific risk assessment and adherence to all institutional safety protocols. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.

References

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 4-aminobenzoate. Retrieved from [URL of the SDS if available, otherwise describe as "Accessed via Google Search"]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-amino-3-hydroxybenzoate.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 4-amino-3-methylbenzoate. Retrieved from [URL of the SDS if available, otherwise describe as "Accessed via Google Search"]

- Public Health England. (2022).

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337.

- Sigma-Aldrich Inc. (2025). Safety Data Sheet: Methyl 3-iodo-4-methoxybenzoate.

- Zieris, T., et al. (1988). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Xenobiotica, 18(7), 821-832.

- Strickland, J., et al. (2021). International Regulatory Uses of Acute Systemic Toxicity Data and Integration of New Approach Methodologies. Toxicological Sciences, 182(1), 1-14.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine.

- Pan, Y., & Zhang, X. (2020). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology, 54(21), 13876–13885.

- Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Journal of Toxicological Sciences, 33(5), 553-562.

- Wendel, P. (2011). Nontoxic Medical Imaging Agents Form Toxic DBPs. Environmental Health Perspectives, 119(12), a519.

- Cresset Group. (2024). Aniline replacement in drug-like compounds.

- LoPachin, R. M., & DeCaprio, A. P. (2005). Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. Toxicological Sciences, 86(2), 284-294.

- Richardson, S. D., & Ternes, T. A. (2018). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Environmental Science & Technology, 52(15), 8178-8188.

- Chem-Impex. (n.d.). Methyl 3-iodo-4-methoxybenzoate. Retrieved from [URL of the product page if available, otherwise describe as "Accessed via Google Search"]

- Society for Science. (n.d.). Hazardous chemicals, activities or devices.

- PerkinElmer. (n.d.). Iodine-125 Handling Precautions.

- ChemScene. (n.d.). Methyl 3-amino-5-methoxybenzoate. Retrieved from [URL of the product page if available, otherwise describe as "Accessed via Google Search"]

- Nugent, B. (2024). Is it true that research chemicals are completely safe? Are all new substances thoroughly tested before being sold online?. Quora.

- Wang, Z., et al. (2025). Toward Product Safety and Circularity: Understanding the Information Structure of Global Databases on Chemicals in Products and Articles. Environmental Science & Technology.

- TCI Chemicals. (2025). Safety Data Sheet: Methyl 2-Amino-4,5-dimethoxybenzoate.

- Wikipedia. (n.d.).

Sources

- 1. quora.com [quora.com]

- 2. cresset-group.com [cresset-group.com]

- 3. gov.uk [gov.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. nj.gov [nj.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nontoxic Medical Imaging Agents Form Toxic DBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. pubs.acs.org [pubs.acs.org]

A Guide to the Spectroscopic Analysis of Methyl 4-amino-3-iodo-5-methoxybenzoate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of Methyl 4-amino-3-iodo-5-methoxybenzoate, a compound of interest in pharmaceutical synthesis due to its potential as an intermediate, particularly in the development of thyroid-related therapeutics and as a contrast agent.[1] A thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its synthesis, characterization, and application in drug development.

Molecular Structure and Spectroscopic Overview

The structure of Methyl 4-amino-3-iodo-5-methoxybenzoate incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint. The aromatic ring is substituted with an amino (-NH₂), an iodo (-I), a methoxy (-OCH₃), and a methyl ester (-COOCH₃) group. The interplay of the electronic effects of these substituents—the electron-donating nature of the amino and methoxy groups, and the electron-withdrawing and heavy-atom effects of the iodo and methyl ester groups—governs the chemical environment of each atom and the molecule's interaction with electromagnetic radiation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 4-amino-3-iodo-5-methoxybenzoate, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 7.0 - 7.5 | Doublet | 1H |

| Aromatic H | 6.5 - 7.0 | Doublet | 1H |

| Amino (NH₂) | 4.0 - 5.0 | Broad Singlet | 2H |

| Methoxy (OCH₃) | ~3.9 | Singlet | 3H |

| Methyl Ester (COOCH₃) | ~3.8 | Singlet | 3H |

Interpretation and Rationale:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the methoxy, methyl ester, and amino groups. The two aromatic protons will appear as doublets due to coupling with each other. The electron-donating amino and methoxy groups will shield the aromatic protons, shifting them upfield compared to unsubstituted benzene. The presence of the bulky and electronegative iodine atom will also influence their chemical shifts. The amino protons typically appear as a broad singlet that can exchange with D₂O. The methoxy and methyl ester protons will each present as sharp singlets, with the methoxy group attached directly to the ring generally appearing at a slightly different chemical shift than the methyl ester group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial for obtaining a good signal-to-noise ratio.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75 MHz or higher. A proton-decoupled spectrum is standard.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-O | 150 - 155 |

| Aromatic C-N | 145 - 150 |

| Aromatic C-I | 80 - 90 |

| Aromatic C-H | 110 - 125 |

| Aromatic C-COOCH₃ | 120 - 130 |

| Methoxy (OCH₃) | ~56 |

| Methyl Ester (COOCH₃) | ~52 |

Interpretation and Rationale:

The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The carbonyl carbon of the methyl ester will be the most downfield signal. The aromatic carbons attached to the electronegative oxygen, nitrogen, and iodine atoms will have their chemical shifts significantly affected. The carbon bearing the iodine atom is expected to be shifted significantly upfield due to the heavy-atom effect. The remaining aromatic carbons will appear in the typical aromatic region. The carbons of the methoxy and methyl ester groups will be found in the upfield region of the spectrum.[2][3]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong |

Interpretation and Rationale:

The IR spectrum will prominently feature a strong absorption band for the carbonyl group of the ester.[4] The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. The aromatic and aliphatic C-H stretches will be observed in their characteristic regions. The C-O stretching vibrations from both the ester and the methoxy group will result in strong absorptions in the fingerprint region.[5]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Mass Spectrum Data (EI):

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 323 | Molecular Ion |

| [M - OCH₃]⁺ | 292 | Loss of methoxy radical from ester |

| [M - COOCH₃]⁺ | 264 | Loss of methyl ester radical |

| [M - I]⁺ | 196 | Loss of iodine radical |

Interpretation and Rationale:

The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₀INO₃ = 323.0 g/mol ). Common fragmentation pathways for methyl benzoates include the loss of the methoxy group from the ester and the loss of the entire methyl ester group.[6] Due to the presence of the relatively weak C-I bond, the loss of an iodine radical is also a likely fragmentation pathway.

Visualizing Spectroscopic Relationships

The following diagram illustrates the key structural features of Methyl 4-amino-3-iodo-5-methoxybenzoate and their expected spectroscopic signatures.

Caption: Key functional groups of Methyl 4-amino-3-iodo-5-methoxybenzoate and their characteristic spectroscopic signals.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust framework for the structural elucidation and confirmation of Methyl 4-amino-3-iodo-5-methoxybenzoate. The predicted data, based on the analysis of structurally similar compounds and fundamental spectroscopic principles, offers a reliable reference for researchers and scientists involved in the synthesis and application of this important pharmaceutical intermediate.

References

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. Available at: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. Available at: [Link]

-

Table of Contents - The Royal Society of Chemistry. Available at: [Link]

-

Vibrational spectroscopy of Methyl benzoate - RSC Publishing. Available at: [Link]

-

Provide the IR spectrum analysis for methyl benzoate. - brainly.com. Available at: [Link]

-

Methyl benzoate - SpectraBase. Available at: [Link]

-

Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3 | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

-

Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem - NIH. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Methyl 4(methylamino)benzoate - NIST WebBook. Available at: [Link]

-

methyl 4-methoxybenzoate Carbon-13 Full Spectrum - Wired Chemist. Available at: [Link]

-

(PDF) Methyl 4-amino-3-methylbenzoate - ResearchGate. Available at: [Link]

-

Methyl 4-amino-3-iodo-5-methoxybenzoate - MySkinRecipes. Available at: [Link]

-

Methyl 3-amino-4-hydroxybenzoate - NIST WebBook. Available at: [Link]

-

Methyl 4-amino-3-methoxybenzoate - SIELC Technologies. Available at: [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Available at: [Link]

-

4-Methyl amino-3-methoxybenzoate - Nanjing Winsome Chemical Limited. Available at: [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

-

Benzoic acid, 4-methoxy-, methyl ester - NIST WebBook. Available at: [Link]

-

4-Amino-3-methylbenzoic acid - NIST WebBook. Available at: [Link]

-

Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639) - Human Metabolome Database. Available at: [Link]

Sources

- 1. Methyl 4-amino-3-iodo-5-methoxybenzoate [myskinrecipes.com]